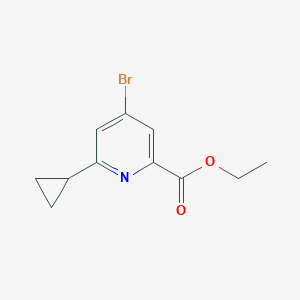
Ethyl 4-bromo-6-cyclopropylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-6-cyclopropylpicolinate is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a cyclopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-cyclopropylpicolinate typically involves the bromination of a suitable picolinic acid derivative followed by esterification. One common method includes:
Bromination: Starting with 6-cyclopropylpicolinic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Esterification: The brominated product is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-cyclopropylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted picolinates, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 4-bromo-6-cyclopropylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Ethyl 4-bromo-6-cyclopropylpicolinate can be compared with other picolinic acid derivatives such as:
- Ethyl 3-bromo-6-cyclopropylpicolinate
- Ethyl 4-chloro-6-cyclopropylpicolinate
- Ethyl 4-bromo-6-methylpicolinate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
ethyl 4-bromo-6-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)10-6-8(12)5-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
CYJBYGDDGURHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















